Superior Peptide Deformylase (PDF) Inhibition Potency vs. Closest Natural Analog FR198248
FR-202306 inhibits *Staphylococcus aureus* peptide deformylase (PDF) with an IC50 of 2.5 μM, representing a 30% improvement in potency compared to its closest co-isolated analog, FR198248 (IC50 = 3.6 μM) [1]. This quantitative difference, measured under identical assay conditions, establishes FR-202306 as the more potent lead scaffold for PDF-targeted antibacterial development [1].
| Evidence Dimension | Peptide deformylase (PDF) enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 2.5 μM |
| Comparator Or Baseline | FR198248 (1,5,6,7-isobenzofurantetrol, 1,3-dihydro-4-methyl-), IC50 = 3.6 μM |
| Quantified Difference | 30% lower IC50 (more potent) |
| Conditions | In vitro enzyme assay using *Staphylococcus aureus* PDF |
Why This Matters
This 30% potency differential directly influences hit-to-lead prioritization, requiring lower compound concentrations for target engagement and potentially improving selectivity windows in cellular assays.
- [1] Kwon YJ, Zheng CJ, Kim WG. Isolation and identification of FR198248, a hydroxylated 1,3-dihydroisobenzofuran, from Aspergillus flavipes as an inhibitor of peptide deformylase. Biosci Biotechnol Biochem. 2010;74(2):390-3. doi:10.1271/bbb.90565. PMID:20139618. View Source
